molecular formula C17H15Cl2NO2 B2393332 (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone CAS No. 954066-57-0

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone

Cat. No.: B2393332
CAS No.: 954066-57-0
M. Wt: 336.21
InChI Key: QFOKGFAEZSAMQF-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a dichlorophenyl group and a phenylmorpholino group attached to a methanone core.

Biochemical Analysis

Biochemical Properties

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a derivative of phenylmorpholine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter release and uptake.

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. Similar compounds have been shown to have significant impacts on cell function. For example, some phenylmorpholine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. Given its structural similarity to phenylmorpholine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-phenylmorpholine . The reaction conditions often require anhydrous solvents and catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone can be compared with other similar compounds such as:

    3,4-Dichloromethylphenidate: An analogue with increased potency and duration due to chlorination at the meta- and para-positions on the phenyl ring.

    (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone: A compound with a similar structure but with bromine and additional chlorine atoms, used in medicinal chemistry.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKGFAEZSAMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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